N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2,4-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is not fully understood but is believed to involve the following:
Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with key biological pathways, such as those involved in cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide
- N-{[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives. Its dual methoxy groups on the benzamide moiety may also enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-8-12-16-17-14(22-12)15-13(18)10-6-5-9(19-2)7-11(10)20-3/h5-7H,4,8H2,1-3H3,(H,15,17,18) |
InChI Key |
JXTWYVUGCGOOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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